

Application Notes and Protocols for Preclinical Studies of YCH1899

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Compound of Interest

Compound Name: YCH1899

Cat. No.: B15583703

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Introduction: **YCH1899** is a novel, orally active and highly potent next-generation poly(ADP-ribose) polymerase (PARP) inhibitor. It is a phthalazin-1(2H)-one derivative that has demonstrated significant efficacy in preclinical models, particularly against cancers that have developed resistance to prior PARP inhibitors such as olaparib and talazoparib.[1][2][3] **YCH1899** exhibits potent inhibition of PARP1 and PARP2 enzymes and has shown robust anti-proliferative activity in cancer cells with BRCA1/2 mutations.[2] Its ability to overcome resistance mechanisms makes it a compound of high interest for further preclinical and clinical development.

These application notes provide a summary of the available preclinical data and protocols for the dosage and administration of **YCH1899** to guide researchers and drug development professionals.

Data Presentation

The following tables summarize the quantitative data available from preclinical studies of **YCH1899**.

Table 1: In Vitro Inhibitory Activity of **YCH1899**

Parameter	Cell Line / Enzyme	IC ₅₀ (nM)	Notes
Enzymatic Inhibition	PARP1 / PARP2	< 0.001	Potent dual inhibitor.
Cell Proliferation	Capan-1 (Pancreatic, Parental)	0.10	High sensitivity in BRCA-mutant cells.
Capan-1/OP (Olaparib-Resistant)	0.89	Overcomes olaparib resistance. [2]	
Capan-1/TP (Talazoparib-Resistant)	1.13	Overcomes talazoparib resistance. [2]	
HCC1937 (Breast, BRCA1 mutant)	4.54		
V-C8 (BRCA2-deficient)	1.19		
HCT-15 (Colon, HR-proficient)	44.24	Demonstrates selectivity for HR-deficient cells.	

Table 2: In Vivo Efficacy of **YCH1899** in Xenograft Models

Xenograft Model	Treatment Group (Oral, QD)	Duration	Efficacy Endpoint (T/C %)*	Reference
MDA-MB-436/OP (Olaparib-Resistant Breast Cancer)	6.25 mg/kg	27 Days	Not Reported	[2]
12.5 mg/kg	27 Days	36.74%	[2]	
25 mg/kg	27 Days	15.29%	[2]	
Capan-1/R (Resistant Pancreatic Cancer)	12.5 mg/kg	21 Days	48.92%	[2]
25 mg/kg	21 Days	13.87%	[2]	

*T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100.
A lower value indicates higher efficacy.

Table 3: Pharmacokinetic Parameters of **YCH1899** in Rats

Administration Route	Dose	Clearance Rate (CL)	Half-life (t _{1/2})
Intravenous (IV)	5 mg/kg	24.5 mL/min/kg	3.25 hours

Note: This data is for intravenous administration in rats. Oral pharmacokinetic data in mice, the species used for efficacy studies, is not publicly available.

Experimental Protocols

Protocol 1: Preparation of **YCH1899** for In Vivo Oral Administration

This protocol describes the formulation of **YCH1899** for oral gavage in preclinical animal models.

Materials:

- **YCH1899** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 or PEG400
- Tween-80
- Saline (0.9% NaCl)
- Corn oil
- Sterile tubes and syringes

Procedure:

Two vehicle formulations have been reported for **YCH1899**. The choice of vehicle may depend on the specific experimental requirements and tolerability in the animal model.

Formulation A: Aqueous-based Vehicle

- Calculate the required amount of **YCH1899** and vehicle components based on the desired final concentration and dosing volume.
- Prepare the vehicle by sequentially mixing the components: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- First, dissolve the **YCH1899** powder in DMSO.
- Add PEG300 to the solution and mix thoroughly.
- Add Tween-80 and mix until the solution is homogeneous.
- Finally, add the saline to reach the final volume and concentration.

- The resulting solution should be clear. Store appropriately before use.

Formulation B: Oil-based Vehicle

- Calculate the required amount of **YCH1899** and vehicle components.
- Prepare the vehicle by mixing 10% DMSO and 90% corn oil.
- First, dissolve the **YCH1899** powder completely in DMSO.
- Add the corn oil to the DMSO solution and vortex thoroughly to ensure a uniform suspension/solution.
- The resulting formulation should be a clear solution. Store appropriately before use.

Protocol 2: General Procedure for In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a general workflow for assessing the anti-tumor activity of **YCH1899** in mouse xenograft models based on the available data.

Materials and Methods:

- Cell Lines: MDA-MB-436/OP (Olaparib-Resistant Breast Cancer) or Capan-1/R (Resistant Pancreatic Cancer).
- Animals: Immunocompromised mice (e.g., BALB/c nude or SCID mice). Specific strain and age details are not available in the reviewed literature.
- Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice. The exact number of cells for injection is not specified in the available literature.
- Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Dosing and Administration:

- Administer **YCH1899** orally, once daily (QD), at the desired dose levels (e.g., 6.25, 12.5, 25 mg/kg).
- Administer the corresponding vehicle to the control group.
- The treatment duration is typically 21 to 27 days.[2]
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the general health and behavior of the animals.
 - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Efficacy Evaluation: Calculate the T/C ratio to determine the extent of tumor growth inhibition.

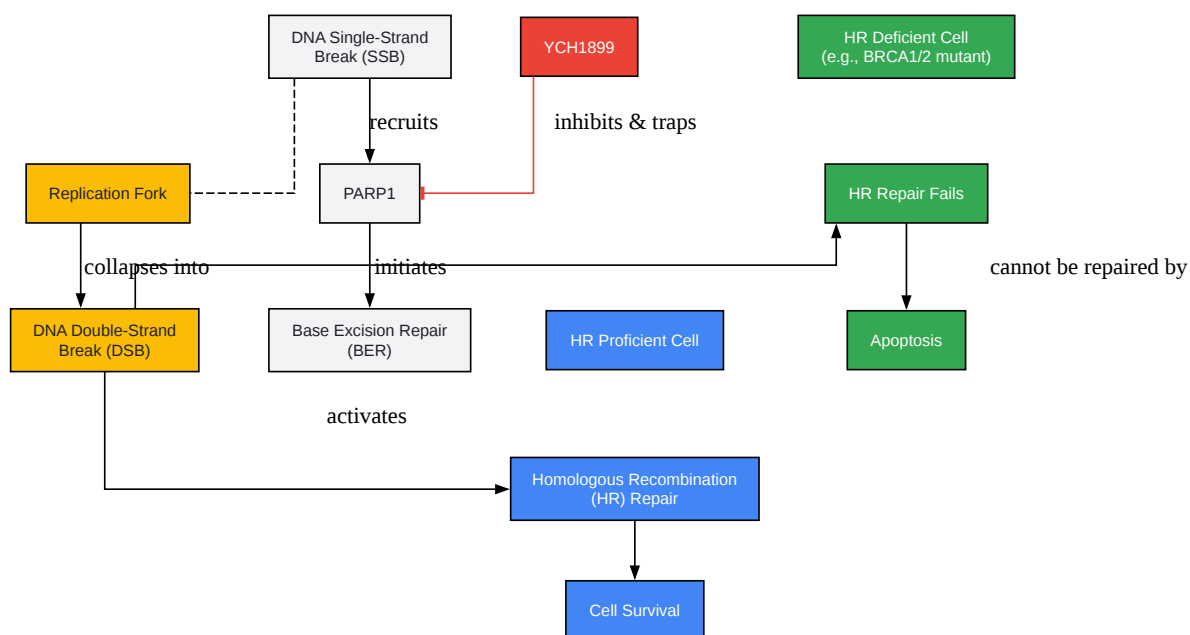
Protocol 3: Overview of In Vitro Assays

The following assays have been used to characterize the activity of **YCH1899**.

- Cell Proliferation Assay:
 - Seed cancer cells in 96-well plates.
 - Treat with a range of **YCH1899** concentrations.
 - Incubate for an extended period (e.g., 7 days) to assess cytotoxic effects.
 - Determine cell viability using reagents like CellTiter-Glo®.
 - Calculate IC₅₀ values from the dose-response curves.
- PARP Trapping Assay:
 - Treat cells with **YCH1899**.

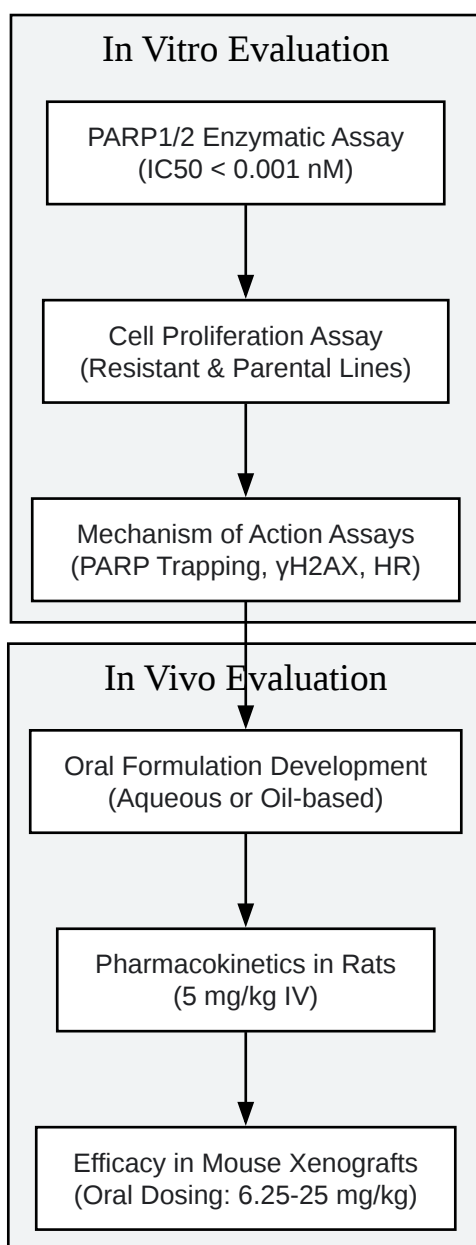
- Isolate chromatin-bound proteins.
- Detect PARP1 levels in the chromatin fraction by Western blot to assess the stabilization of PARP1 on DNA.
- DNA Damage Response (γH2AX) Assay:
 - Treat cells with **YCH1899** for a specified time (e.g., 24 hours).
 - Fix and permeabilize the cells.
 - Stain with an antibody specific for phosphorylated H2AX (γH2AX).
 - Analyze the formation of γH2AX foci using immunofluorescence microscopy or flow cytometry to quantify DNA double-strand breaks.
- Homologous Recombination (HR) Repair Assay:
 - Utilize a reporter cell line (e.g., U2OS-DR-GFP) that expresses GFP upon successful HR-mediated repair of an I-SceI-induced DNA break.
 - Treat cells with **YCH1899**.
 - Induce the DNA break and measure the percentage of GFP-positive cells by flow cytometry to quantify HR efficiency.

Mandatory Visualization



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Caption: **YCH1899** Mechanism: PARP inhibition leads to synthetic lethality in HR-deficient cells.



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Caption: Preclinical workflow for characterization of the PARP inhibitor **YCH1899**.

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